molecular formula C17H20N2O2S B6127631 N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6127631
M. Wt: 316.4 g/mol
InChI Key: AFAYSLCYISJVIK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine is a compound that features an adamantane core linked to a benzothiazole ring with a sulfonamide group. This unique structure imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.

Properties

IUPAC Name

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-22(21)15-4-2-1-3-14(15)16(19-22)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAYSLCYISJVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C4C5=CC=CC=C5S(=O)(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine typically involves the reaction of 1-adamantylamine with 1,1-dioxo-1,2-benzothiazol-3-chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of the sulfonamide group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The adamantane core provides a rigid framework that can fit into hydrophobic pockets of proteins, while the benzothiazole ring and sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • 1,3-dehydroadamantane

Comparison: N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to the presence of the benzothiazole ring and sulfonamide group, which are not found in the similar compounds listed above. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

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